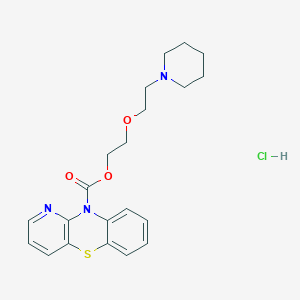

![molecular formula C10H9Cl2NO2 B131270 N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide CAS No. 68095-20-5](/img/structure/B131270.png)

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

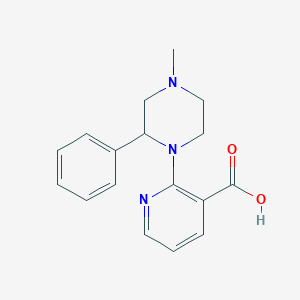

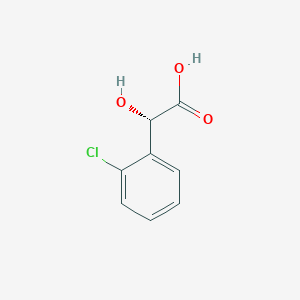

“N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” is a chemical compound with the molecular formula C10H9Cl2NO2 . It has a molecular weight of 246.09 g/mol.

Synthesis Analysis

The synthesis of similar compounds, such as 2-Chloro-N-phenylacetamide, involves reacting aniline with chloroacetylchloride in glacial acetic acid . A study characterizing newly synthesized N-(substituted phenyl)-2-chloroacetamides suggests that these compounds can have antimicrobial potential .Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of N-H…O hydrogen bonds between the molecules . The crystal structures of related compounds involve N–H···O, C—H···O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .Chemical Reactions Analysis

The biological activity of chloroacetamides, a group of compounds to which “N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide” belongs, can vary with the position of substituents bound to the phenyl ring . This explains why some molecules are more effective against certain types of bacteria or fungi .Applications De Recherche Scientifique

Crystal and Molecular Structures

The crystal and molecular structures of N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide, along with its co-crystal with 3,5-dinitrobenzoic acid, were prepared and characterized. X-ray diffraction analysis revealed that both compounds exhibit 1D–3D structures facilitated by classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, contributing to their supramolecular architectures (Xinchen Chi et al., 2018).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives of N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide were synthesized and tested for their antimicrobial activity against various micro-organisms. The study demonstrates the potential of these derivatives in developing new antimicrobial agents (B. Mistry et al., 2009).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide from N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide provides insights into the chemical properties and potential applications of these compounds in various industrial and pharmaceutical contexts (Z. Zhong-cheng & Shu Wan-yin, 2002).

Comparative Metabolism Studies

A study on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes utilized N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide as a reference compound. This research sheds light on the metabolic pathways and potential toxicological implications of chloroacetamide herbicides (S. Coleman et al., 2000).

Silylated Derivatives

The synthesis and structure of silylated derivatives of N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide were investigated, highlighting the role of silylation in altering the chemical and physical properties of this compound for potential applications in materials science and organic synthesis (A. Y. Nikonov et al., 2016).

Anticancer Activity

The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents, utilizing N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide as a precursor, demonstrated significant selective cytotoxicity against human lung adenocarcinoma cells. This indicates its potential use in developing new anticancer drugs (A. Evren et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-[5-chloro-2-(2-chloroacetyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)13-9-4-7(12)2-3-8(9)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPXRFTSBAYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499770 |

Source

|

| Record name | N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

CAS RN |

68095-20-5 |

Source

|

| Record name | N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)